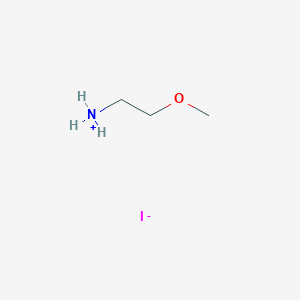

2-Methoxyethylammonium iodide

Description

Contextualization within Contemporary Materials Science and Engineering

In the broad field of materials science and engineering, there is a continuous quest for novel materials with tunable properties to meet the demands of advanced technologies. Organic-inorganic hybrid materials, which combine the desirable characteristics of both organic and inorganic components, are a central focus of this research. nih.gov 2-Methoxyethylammonium iodide (MOAI) falls into this category and is primarily utilized as a precursor or passivating agent in the fabrication of such hybrid materials. greatcellsolarmaterials.comnih.gov Its role is often to modify and improve the interfaces within material layers, a critical factor for the efficiency and longevity of electronic devices. nih.gov The introduction of organic ammonium (B1175870) halides like MOAI allows for the fine-tuning of electrochemical and optical properties, making them a credible approach to improving device stability without compromising the beneficial spectral features of the primary materials. nih.gov

Historical Trajectories of Organic Ammonium Halides in Advanced Functional Materials

The study of organic compounds dates back to the 16th century, with significant theoretical and synthetic advancements occurring in the 19th century. siue.edu The synthesis of urea (B33335) by Friedrich Wöhler in 1828 was a pivotal moment, demonstrating that organic compounds could be created in a laboratory and disproving the theory of "vital force". siue.edu The history of hybrid metal halides began much later, with initial reports in the 1960s. acs.org However, it was the discovery of the exceptional optoelectronic properties of hybrid lead halides, such as methylammonium (B1206745) lead iodide, in 2009 that sparked a renaissance in the field. acs.org This led to extensive research into various organic ammonium halides as key components in functional materials. These compounds, with the general formula R—N¹R²R³R⁺X⁻, where R is an organic group and X is a halide anion, have been investigated for their ability to passivate defects and enhance the performance of perovskite solar cells. nih.gov The exploration of different organic cations, including linear, branched, and functionalized variants, has been a major theme in this research trajectory. nih.gov

Overview of Key Research Paradigms Utilizing this compound

Research involving this compound is predominantly centered on its application in perovskite solar cells (PSCs). nih.govresearchgate.net A primary research paradigm is its use as a surface passivation agent. nih.govresearchgate.net In this role, MOAI is applied to the surface of a 3D perovskite layer to form a 2D/3D heterojunction. nih.govresearchgate.net This structure is reported to effectively passivate surface defects, suppress ion migration, and improve the extraction of charge carriers. nih.govresearchgate.net

Another key research area is the investigation of how the molecular structure of MOAI and similar organic cations influences the crystal structure and properties of hybrid organic-lead iodide compounds. acs.org Studies have explored how the linker length between the ammonium group and the methoxy (B1213986) group in cations like 2-MEA (the cation in MOAI) affects the resulting crystal structure, leading to the formation of one-dimensional (1D) chains of lead iodide octahedra. acs.org Research also focuses on understanding the charge transfer dynamics at interfaces modified with MOAI, using techniques like heterodyne transient grating spectroscopy to probe the efficiency of electron transfer from the perovskite layer to the electron transport layer. researchgate.netresearchgate.net

Significance of this compound in Next-Generation Optoelectronic Materials

The significance of this compound in the development of next-generation optoelectronic materials, particularly perovskite solar cells, is substantial. Its application has been shown to directly lead to significant improvements in device performance and stability.

Enhanced Power Conversion Efficiency (PCE): Research has demonstrated that passivating a 3D perovskite layer with MOAI can significantly increase the power conversion efficiency of solar cells. In one study, the PCE of a device with an MOAI-passivated film reached 23.70%, a notable increase from the 21.39% of the reference device. nih.govresearchgate.net This improvement is attributed to the passivation of defects and enhanced charge carrier extraction. nih.govresearchgate.net

Improved Device Stability: A major challenge for perovskite-based technologies is their long-term stability, especially their vulnerability to moisture. The 2D perovskite layer formed by MOAI treatment provides a hydrophobic barrier, which enhances the device's resistance to humidity. nih.govresearchgate.net This increased stability is crucial for the commercial viability of perovskite solar cells.

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 2059082-61-8 greatcellsolarmaterials.comsigmaaldrich.com |

| Chemical Formula | C₃H₁₀INO greatcellsolarmaterials.comsigmaaldrich.com |

| Molecular Weight | 203.02 g/mol greatcellsolarmaterials.comsigmaaldrich.com |

| Appearance | White powder greatcellsolarmaterials.com |

| Synonyms | 2-MeO-EAI, Ethanamine, 2-methoxy-, hydriodide (1:1) sigmaaldrich.com |

The following table presents a comparison of perovskite solar cell performance with and without the use of this compound (MOAI) as a passivating agent, based on reported research findings. nih.govresearchgate.net

| Parameter | Reference Device (Without MOAI) | MOAI-Passivated Device |

| Power Conversion Efficiency (PCE) | 21.39% | 23.70% |

| Open-Circuit Voltage (V_OC) | 1.084 V | 1.123 V |

| Short-Circuit Current Density (J_SC) | 25.04 mA cm⁻² | 25.83 mA cm⁻² |

Properties

IUPAC Name |

2-methoxyethylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.HI/c1-5-3-2-4;/h2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDXFIYEBSXILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[NH3+].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxyethylammonium Iodide

Precursor Selection and Chemical Reaction Pathway Design

The synthesis of 2-Methoxyethylammonium iodide is primarily achieved through a straightforward acid-base neutralization reaction. The design of the reaction pathway is based on the selection of appropriate precursors that are readily available and react efficiently to form the desired salt.

The principal precursors for this synthesis are:

2-Methoxyethylamine (B85606) (2-MEA): This organic molecule provides the 2-methoxyethylammonium cation. It acts as the Brønsted-Lowry base in the reaction. acs.org

Hydriodic acid (HI): This strong acid is the source of the iodide anion and the proton that neutralizes the amine group of 2-MEA. acs.org

The chemical reaction pathway involves the protonation of the primary amine group (-NH₂) of 2-methoxyethylamine by the hydriodic acid. The lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the dissociation of HI, forming the 2-methoxyethylammonium cation ([CH₃OCH₂CH₂NH₃]⁺). The resulting cation then forms an ionic bond with the iodide anion (I⁻) from the hydriodic acid. This reaction is typically carried out in a suitable solvent to facilitate the interaction between the reactants.

Table 1: Precursors for this compound Synthesis This table is interactive and created based on the text.

| Precursor Name | Chemical Formula | Role in Reaction |

|---|---|---|

| 2-Methoxyethylamine | C₃H₉NO | Source of the organic cation (Base) |

Optimized Synthesis Protocols for High Purity this compound

Achieving high purity is critical for applications such as perovskite solar cells, where even trace impurities can significantly impact device performance and stability. googleapis.com Optimized protocols focus on controlling reaction conditions to maximize yield and minimize the formation of by-products.

A common laboratory-scale synthesis protocol involves the slow addition of hydriodic acid to a solution of 2-methoxyethylamine, typically under cooling to manage the exothermic nature of the neutralization reaction.

Example Optimized Protocol:

2-methoxyethylamine is dissolved in a suitable solvent, such as anhydrous acetone (B3395972) or acetonitrile (B52724), in a reaction flask. googleapis.comresearchgate.net

The solution is cooled in an ice bath to 0°C.

A stoichiometric amount of concentrated hydriodic acid is added dropwise to the cooled amine solution while stirring continuously. acs.org Maintaining a low temperature is crucial to prevent side reactions.

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours (typically 2-6 hours) to ensure the reaction goes to completion. googleapis.comgoogle.com

The crude product, which often precipitates out of the solution, is then collected by filtration.

Table 2: Optimized Laboratory Synthesis Parameters This table is interactive and created based on the text.

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Reactants | 2-Methoxyethylamine, Hydriodic Acid | Formation of the target salt |

| Solvent | Anhydrous Acetonitrile or Acetone | Reaction medium, facilitates reactant interaction |

| Temperature | 0°C during addition, then room temp. | Controls exothermic reaction, prevents by-products |

| Reaction Time | 2-6 hours | Ensures complete reaction |

| Product Isolation | Filtration | Separation of the solid product from the solvent |

Advanced Purification Techniques for Eliminating Residual Reactants and By-products

Post-synthesis purification is a critical step to remove unreacted precursors, solvents, and any potential by-products.

Recrystallization: This is the most common and effective method for purifying solid organic salts like this compound. googleapis.com The crude product is dissolved in a minimum amount of a hot solvent (or a solvent mixture) in which it is highly soluble. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; alcohols or mixtures of solvents like acetonitrile and diethyl ether can be effective. googleapis.com

Solvent Washing: The filtered crude product can be washed with a cold, non-polar solvent, such as diethyl ether. researchgate.net this compound is generally insoluble in such solvents, while many organic impurities are soluble, allowing for their removal.

Drying under Vacuum: After filtration and washing, the purified product is dried under reduced pressure to remove any residual solvent. googleapis.com This is essential as residual solvents can act as impurities in subsequent applications.

Table 3: Purification Techniques for this compound This table is interactive and created based on the text.

| Technique | Description | Target Impurities |

|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Unreacted precursors, by-products |

| Solvent Washing | Rinsing the solid product with a solvent in which it is insoluble. | Soluble organic impurities, residual reactants |

| Vacuum Drying | Removing volatile components under reduced pressure. | Residual solvents from reaction or purification |

Analytical Approaches for Purity Assessment and Structural Confirmation of Synthesized this compound

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure. epfl.ch The ¹H NMR spectrum would show characteristic peaks for the methoxy (B1213986) (-OCH₃), methylene (B1212753) (-CH₂-), and ammonium (B1175870) (-NH₃⁺) protons, with specific chemical shifts and splitting patterns confirming the connectivity. uwimona.edu.jmua.pt

Mass Spectrometry (MS): This technique verifies the molecular weight of the cation ([C₃H₁₀NO]⁺) and can provide information about its fragmentation pattern, further confirming the structure. researchgate.net

X-ray Diffraction (XRD): Single-crystal XRD can be used to determine the precise three-dimensional arrangement of atoms and ions in the crystal lattice, providing definitive structural confirmation. acs.org Powder XRD can be used to assess the crystallinity and phase purity of the bulk sample. researchgate.netresearchgate.net

Elemental Analysis: This analysis determines the mass percentages of carbon, hydrogen, nitrogen, and iodine in the compound. The experimental values are compared to the calculated theoretical values based on the chemical formula (C₃H₁₀INO) to assess purity. sigmaaldrich.com

Table 4: Analytical Techniques for Characterization This table is interactive and created based on the text.

| Analytical Method | Information Provided |

|---|---|

| ¹H and ¹³C NMR | Confirms molecular structure, connectivity, and purity. |

| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation of the cation. |

| X-ray Diffraction (XRD) | Determines crystal structure and phase purity. |

| Elemental Analysis | Confirms elemental composition and stoichiometric purity. |

Considerations for Scale-Up in Laboratory and Industrial Contexts

Transitioning the synthesis of this compound from a laboratory setting to a larger industrial scale introduces several challenges that must be addressed to ensure safety, consistency, and cost-effectiveness.

Thermal Management: The neutralization reaction is exothermic. On a large scale, efficient heat dissipation is critical to prevent overheating, which could lead to solvent boiling, side reactions, or product decomposition. Industrial reactors require advanced cooling systems.

Mixing: Homogeneous mixing of reactants is more challenging in large vessels. Inefficient mixing can lead to localized "hot spots" and incomplete reactions, resulting in lower yields and purity.

Process Control and Automation: Industrial production requires robust process controls for temperature, addition rates, and pressure to ensure batch-to-batch consistency and high purity, which is crucial for high-tech applications. rsc.org

Solvent Handling and Recovery: The large volumes of solvents used in industrial processes necessitate efficient recovery and recycling systems to minimize costs and environmental impact.

Purity and Quality Control: The demand for high-purity materials in sectors like electronics means that stringent quality control measures must be implemented throughout the manufacturing process. sigmaaldrich.comgoogleapis.com

Regulatory Compliance: Large-scale chemical production is subject to regulations concerning chemical registration, safety, and environmental impact, such as REACH in Europe, which can influence process design and feasibility. rsc.org

Table 5: Key Considerations for Synthesis Scale-Up This table is interactive and created based on the text.

| Consideration | Laboratory Scale | Industrial Scale |

|---|---|---|

| Heat Transfer | Easily managed with ice baths. | Requires engineered cooling systems (e.g., reactor jackets). |

| Mixing | Efficient with magnetic stir bars. | Requires powerful mechanical agitators. |

| Cost | Reagent cost is a primary factor. | Process efficiency, solvent recovery, and energy costs are dominant. |

| Safety | Standard lab safety protocols. | Rigorous process safety management and containment systems. |

| Quality Control | Analysis of the final product. | In-process controls and analysis at multiple stages. |

Advanced Spectroscopic and Diffraction Characterization Methodologies of 2 Methoxyethylammonium Iodide and Its Interactions Within Composite Systems

High-Resolution X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Crystalline Structure and Orientation Analysis

High-Resolution X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of 2-Methoxyethylammonium iodide. In composite systems like perovskite solar cells, XRD patterns are used to identify the crystalline phases present. For instance, when MEAI is used as a passivating agent on a 3D perovskite film, XRD can confirm the formation of a distinct 2D perovskite layer on the surface. researchgate.net The diffraction peaks in an XRD pattern correspond to specific crystallographic planes, allowing for the calculation of lattice parameters and assessment of crystal quality. The decomposition of a perovskite film, for example, can be tracked by the diminishing intensity of its characteristic peaks and the emergence of new peaks corresponding to degradation products like lead iodide. mdpi.com

Table 1: Representative XRD and GIWAXS Analysis Findings

| Technique | Sample Type | Key Findings | Reference |

|---|---|---|---|

| XRD | MEAI-passivated perovskite film | Confirmed the formation of a 2D perovskite layer on top of the 3D perovskite. | researchgate.net |

| XRD | Aging perovskite film | Monitored the conversion of perovskite to PbI₂ by observing changes in diffraction peaks. | mdpi.com |

| GIWAXS | MEAI-passivated perovskite film | Revealed the crystallographic orientation of the newly formed 2D perovskite layers relative to the substrate. | researchgate.net |

| GIWAXS | Mixed perovskite thin films | Probed crystal orientations in multiple orders to guide the stacking of crystal planes. | researchgate.net |

Synchrotron-Based X-ray Techniques for In-Situ Crystallization Dynamics Studies

Synchrotron X-ray sources, with their exceptional brightness and high flux, enable advanced diffraction and scattering experiments that are not feasible with laboratory-based equipment. acs.org These powerful sources are particularly valuable for performing in-situ and operando studies, allowing researchers to observe material transformations in real-time.

For materials incorporating this compound, synchrotron-based techniques can be used to study the crystallization dynamics during film formation. nih.gov For example, time-resolved synchrotron XRD can track the rapid phase transitions and crystal growth as a precursor solution containing MEAI is annealed to form a solid-state thin film. This provides critical insights into how processing conditions influence the final crystal structure and morphology. nih.gov Synchrotron-based GIWAXS further allows for the real-time investigation of how crystal orientation evolves during film growth or under operating conditions. researchgate.net The high resolution offered by synchrotron powder X-ray diffraction is also crucial for identifying subtle structural changes, such as phase transitions that occur upon cooling or heating, which might be missed with conventional XRD setups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Purity Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to elucidate the molecular structure of this compound, verify its purity, and study its conformation. The ¹H NMR spectrum provides precise information about the chemical environment of the hydrogen atoms in the molecule.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the different proton groups: the methoxy (B1213986) (CH₃-O), the two methylene (B1212753) groups (-O-CH₂- and -CH₂-N-), and the ammonium (B1175870) protons (-NH₃⁺). The chemical shift (δ), splitting pattern (multiplicity), and integral value of each peak are used for structural confirmation. The absence of unexpected peaks is a strong indicator of the sample's purity. researchgate.netcore.ac.uk In composite systems, NMR can also probe interactions between the MEAI cation and its environment.

Table 2: Predicted ¹H NMR Spectral Data for the 2-Methoxyethylammonium Cation

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ -O | ~3.3 | Singlet (s) | 3H |

| O-CH₂ -CH₂-N | ~3.7 | Triplet (t) | 2H |

| O-CH₂-CH₂ -N | ~3.2 | Triplet (t) | 2H |

| NH₃ ⁺ | Variable (4-5) | Broad Singlet (br s) | 3H |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is used to probe the molecular vibrations of this compound. These complementary methods provide a detailed fingerprint of the molecule's functional groups and can reveal information about intermolecular interactions, such as hydrogen bonding. dntb.gov.ua

The FTIR and Raman spectra of MEAI would display characteristic bands corresponding to the stretching and bending modes of its chemical bonds. Key vibrational modes include:

N-H stretching: Typically observed in the 3100-3300 cm⁻¹ region, sensitive to hydrogen bonding.

C-H stretching: Found in the 2800-3000 cm⁻¹ range for the alkyl and methoxy groups.

C-O-C stretching: An asymmetric stretch usually appears around 1100 cm⁻¹.

C-N stretching: Located in the 1000-1200 cm⁻¹ region.

When MEAI is incorporated into a composite material, shifts in these vibrational frequencies can indicate interactions with the surrounding matrix. For example, a change in the N-H stretching frequency can signify the formation or alteration of hydrogen bonds between the ammonium group of MEAI and anions (like iodide) or other components of the system. acs.orgrsc.org Studies on related ammonium cations in perovskite structures have shown that both intramolecular and intermolecular hydrogen bonds can be observed and characterized by their bond lengths and angles, which correlate with shifts in vibrational spectra. acs.org

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Surface Chemical State Analysis and Electronic Structure Determination

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques critical for analyzing the chemical and electronic properties of materials, particularly at interfaces.

XPS is used to determine the elemental composition and the chemical oxidation states of the elements on a material's surface. researchgate.net When a perovskite film is treated with this compound, XPS can confirm the presence of C, N, and O from the MEAI on the surface and analyze the high-resolution spectra of these elements, along with iodine and the perovskite components, to understand the new chemical environment at the interface. researchgate.netmetu.edu.tr

Table 3: Electronic Properties Determined by UPS for Perovskite Films

| Property | Description | Significance in MEAI-treated films | Reference |

|---|---|---|---|

| Work Function | Energy needed to move an electron from the solid to the vacuum. | Modifies the surface dipole and energy alignment at interfaces. | researchgate.netresearchgate.net |

| Valence Band Maximum (VBM) | Highest electronic energy level in the valence band. | Determines the energetic barrier for hole extraction. | researchgate.netresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to study its fragmentation patterns. The molecular weight of MEAI (C₃H₁₀INO) is 203.02 g/mol . sigmaaldrich.comgreatcellsolarmaterials.com

In a typical mass spectrum using a soft ionization technique, the compound would be detected as its cation, 2-methoxyethylammonium ([CH₃OCH₂CH₂NH₃]⁺), which has a calculated m/z of approximately 76.11. High-Resolution Mass Spectrometry (HRMS) can confirm this mass with very high precision, thereby verifying the elemental formula. googleapis.com Under more energetic conditions (e.g., Electron Ionization), the cation would fragment in a predictable manner. Analysis of these fragmentation patterns provides further structural confirmation.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value/Description | Purpose |

|---|---|---|

| Molecular Formula | C₃H₁₀INO | Basic chemical information. |

| Molecular Weight | 203.02 g/mol | Confirmed by MS. sigmaaldrich.comgreatcellsolarmaterials.com |

| Cation Mass (m/z) | [CH₃OCH₂CH₂NH₃]⁺ ≈ 76.11 | Primary species detected in positive-ion MS for molecular confirmation. |

| Fragmentation | Cleavage of C-O, C-C, and C-N bonds | Provides structural elucidation and confirmation. |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructural and Nanostructural Analysis in Hybrid Materials

Electron microscopy techniques are vital for visualizing the structure of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are routinely used to characterize hybrid materials that incorporate this compound.

SEM provides images of the surface morphology and topography of a material. In studies of perovskite films, SEM is used to assess grain size, film uniformity, and surface coverage. unimap.edu.my Research has shown that treating a perovskite film with a solution containing MEAI can significantly alter its morphology, often leading to larger, more uniform grains and a more compact film, which reduces defects and improves device performance. researchgate.nettechscience.com

TEM offers much higher resolution, allowing for the analysis of the internal nanostructure of a material. researchgate.net In hybrid systems, cross-sectional TEM can visualize the different layers, such as the interface between a 3D perovskite and a thin 2D layer formed by MEAI treatment. High-resolution TEM (HRTEM) can even resolve the lattice fringes of the crystalline domains, providing direct evidence of the crystallinity and orientation of the nanostructures. researchgate.net Energy-Dispersive X-ray (EDX) spectroscopy, often coupled with TEM, can provide elemental maps, confirming the spatial distribution of MEAI components within the nanostructure. researchgate.net

Transient Optical Spectroscopies (e.g., Transient Absorption, Time-Resolved Photoluminescence, Heterodyne Transient Grating Spectroscopy) for Carrier Dynamics Investigation

Transient optical spectroscopies are indispensable, non-invasive tools for interrogating the ultrafast dynamics of photo-generated charge carriers—electrons and holes—in semiconductor materials. In the context of composite systems involving this compound (MEAI), these techniques provide critical insights into the fundamental photophysical processes that govern the performance of optoelectronic devices. By employing pump-probe methodologies, researchers can track the fate of charge carriers from their initial excitation to their eventual recombination or extraction, measuring key parameters such as carrier lifetimes, cooling dynamics, and interfacial transfer efficiencies. The application of Time-Resolved Photoluminescence (TRPL), Transient Absorption Spectroscopy (TAS), and Heterodyne Transient Grating (HD-TG) Spectroscopy has been particularly revealing in systems where MEAI is used as a passivating agent or as a component in low-dimensional perovskite structures.

Time-Resolved Photoluminescence (TRPL)

Time-Resolved Photoluminescence is a powerful technique for directly probing the population of radiative charge carriers in a material. By measuring the decay of the photoluminescence signal following a short pulse of light, one can determine the charge carrier lifetime, a critical parameter for solar cell efficiency. Longer lifetimes generally indicate more effective suppression of non-radiative recombination pathways, often associated with material defects.

In composite systems, this compound (often abbreviated as MOAI) has been successfully used to passivate the surface of three-dimensional (3D) perovskite films. Research shows that this treatment results in the formation of a 3D/2D heterojunction at the perovskite interface. epfl.ch This heterostructure is highly effective at passivating defects, suppressing ion migration, and improving the extraction of charge carriers. epfl.ch The beneficial effects on carrier dynamics are directly reflected in device performance. For instance, the passivation of a 3D perovskite solar cell with MOAI has been shown to increase the power conversion efficiency (PCE) from a baseline of 21.39% to 23.70%. epfl.ch This enhancement is strongly linked to the reduction of non-radiative recombination losses, leading to an increase in carrier lifetime. epfl.chmetu.edu.tr Studies on similarly passivated systems have reported ultra-long carrier lifetimes that can exceed 18 microseconds, underscoring the effectiveness of this passivation strategy. epfl.ch

| Device Configuration | Key Parameter | Value |

|---|---|---|

| Reference 3D Perovskite | Power Conversion Efficiency (PCE) | 21.39% |

| MOAI-Passivated 3D/2D Perovskite | Power Conversion Efficiency (PCE) | 23.70% |

Transient Absorption Spectroscopy (TAS)

Transient Absorption Spectroscopy is a complementary pump-probe technique that monitors changes in the optical absorption of a sample after photoexcitation. TAS can track the entire population of excited carriers (both radiative and non-radiative) and provides a wealth of information on carrier cooling (thermalization), state-filling, and various recombination mechanisms, including monomolecular (trap-assisted), bimolecular (electron-hole), and Auger recombination. nih.govrsc.org

While specific TAS studies focusing exclusively on 2-MEAI are not extensively detailed in the literature, the technique is broadly applied to the class of materials to which it belongs. To illustrate the detailed kinetic information that TAS can provide, findings from studies on closely related methylammonium (B1206745) lead iodide perovskites are instructive. rsc.org These investigations reveal extremely fast carrier cooling processes, occurring on timescales of approximately 300 femtoseconds at low excitation fluences. rsc.org At higher fluences, this cooling is slowed to several picoseconds (e.g., 2.8 ps) due to the "hot-phonon bottleneck" effect. rsc.org Kinetic analysis of the decay dynamics allows for the extraction of recombination rate constants, which are crucial for modeling device performance. rsc.org

| Parameter | Condition | Typical Value |

|---|---|---|

| Carrier Cooling Time | Low Fluence (2 µJ cm⁻²) | ~300 fs |

| Carrier Cooling Time | High Fluence (50 µJ cm⁻²) | ~2.8 ps |

| Second-Order Recombination Rate (k₂) | 3D Perovskite | 1.5 - 5.3 x 10⁻⁹ cm³ s⁻¹ |

| Second-Order Recombination Rate (k₂) | Low-Dimensional Perovskite | 6.4 x 10⁻⁸ cm³ s⁻¹ |

Heterodyne Transient Grating (HD-TG) Spectroscopy

Near-field heterodyne transient grating (NF-HD-TG) spectroscopy is an advanced optical technique used to probe charge transfer dynamics and the recombination of trapped charges at interfaces. researchgate.netresearchgate.net In this method, two interfering pump pulses create a transient grating of excited carriers in the material, and the diffraction of a delayed probe beam from this grating is monitored over time.

Theoretical and Computational Investigations of 2 Methoxyethylammonium Iodide

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbital Interactions, and Binding Energies

Detailed computational studies, particularly through ab initio molecular dynamics (AIMD), have provided significant insights into the structure and vibrational characteristics of the 2-Methoxyethylammonium cation, specifically in its nitrate (B79036) salt form (2-Methoxyethylammonium nitrate or 2-OMeEAN), which serves as a close proxy for understanding the cation's intrinsic properties. aip.orgnih.gov These studies reveal the critical role of the NH3+ group in forming hydrogen bonds. aip.orgnih.gov The interaction between the cation's ammonium (B1175870) group and the anion is a dominant feature, shaping the local structure and vibrational modes of the compound. aip.org

The electronic structure is characterized by the distribution of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to determining the chemical reactivity and electronic properties. In the 2-Methoxyethylammonium cation, the electron density is influenced by the electronegative oxygen and nitrogen atoms. DFT calculations help map these orbitals and predict how they would interact with adjacent ions or a perovskite lattice.

A key aspect elucidated by DFT is the nature of hydrogen bonding. In simulations of the related nitrate compound, the N-H bonds of the ammonium group on the 2-MEAI cation form strong hydrogen bonds with the oxygen atoms of the anion. aip.org The radial distribution function (RDF) calculated from these simulations shows a distinct peak at approximately 2.8 Å between the nitrogen of the cation and the oxygen of the anion, confirming a direct hydrogen bond interaction. aip.org This strong interaction is responsible for shifts in the vibrational spectra, particularly the broadening of the N–H stretching band, which is a characteristic signature of hydrogen bonding in the liquid state. aip.orgaip.org While specific binding energy calculations for 2-Methoxyethylammonium iodide are not widely documented, the principles derived from related systems suggest a significant electrostatic and hydrogen-bonding contribution to the binding energy between the 2-Methoxyethylammonium cation and the iodide anion.

Below is a table of selected structural parameters for the 2-Methoxyethylammonium cation as determined by computational analysis, which informs the understanding of its molecular geometry.

| Parameter | Description | Typical Computational Finding |

|---|---|---|

| N-H Bond Length | Length of the bonds in the ammonium group | ~1.03 Å |

| C-N Bond Length | Length of the bond between the ethyl chain and the nitrogen atom | ~1.50 Å |

| C-O Bond Length | Length of the ether bond within the cation | ~1.43 Å |

| N-C-C Bond Angle | Angle of the ethyl chain backbone attached to the nitrogen | ~110° |

| C-O-C Bond Angle | Angle of the methoxy (B1213986) group | ~112° |

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Ion Migration Pathways, and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is invaluable for studying the dynamic behavior of this compound, particularly its conformational changes, interactions in a condensed phase, and its potential role in ion migration within a larger material matrix like a perovskite solar cell.

Ab initio molecular dynamics (AIMD) simulations on the related compound 2-Methoxyethylammonium nitrate have shed light on the dynamic behavior of the cation. aip.orgnih.govaip.org These simulations show that the 2-Methoxyethylammonium cation is conformationally flexible. The dihedral angle of the N-C-C-O backbone can adopt both gauche and anti (trans) conformations. AIMD results suggest that the gauche conformation is significantly more populated, indicating that the cation has a bent or folded structure in the liquid phase. aip.org This flexibility is crucial as it influences how the cation packs in a crystal lattice and interacts with its surroundings.

In the context of perovskite solar cells, a major degradation pathway is ion migration, where mobile ions (like iodide) move through the crystal lattice, creating defects and causing hysteresis in device performance. While specific MD studies mapping the migration pathways of iodide ions facilitated or hindered by 2-Methoxyethylammonium cations are not extensively available, the methodology is well-established from studies on other hybrid perovskites. MD simulations can be used to calculate the diffusion coefficients of ions and visualize their migration paths. These simulations have shown that iodide migration in materials like methylammonium (B1206745) lead iodide often occurs through vacancy-hopping mechanisms. The size, shape, and dynamic motion of the organic cation can influence the energy barrier for this migration. The flexible nature of the 2-Methoxyethylammonium cation could potentially influence the "gating" of ion movement through the perovskite lattice.

Furthermore, MD simulations are essential for studying interfacial phenomena. When this compound is used as a surface treatment agent on a perovskite film, understanding its interaction at the interface is critical. MD simulations can model the interface between the perovskite surface and a layer of this compound, revealing how the cations and anions arrange themselves, passivate surface defects, and alter the interfacial energy levels.

Computational Modeling of this compound Incorporation into Perovskite Crystalline Lattices

The incorporation of different organic cations into perovskite crystalline lattices (ABX₃) is a key strategy for tuning their optoelectronic properties and improving stability. Computational modeling is a vital tool for predicting the feasibility and impact of incorporating a new cation like 2-Methoxyethylammonium into a perovskite structure.

While specific computational studies detailing the incorporation of 2-Methoxyethylammonium into a lead-halide perovskite lattice are not widely present in the literature, the established theoretical approaches can be described. A primary step in modeling such incorporation is to assess structural stability. The Goldschmidt tolerance factor (t) is an empirical index used to predict the stability of the perovskite crystal structure. It is calculated based on the ionic radii of the A-site cation (2-Methoxyethylammonium), the B-site metal cation (e.g., lead), and the X-site anion (iodide). DFT calculations can then be used to refine this prediction by calculating the formation energy of the resulting perovskite structure. A negative formation energy suggests that the compound is thermodynamically stable and likely to form.

Computational models can also simulate the effect of partial substitution, where 2-Methoxyethylammonium cations replace a fraction of the original A-site cations (e.g., methylammonium or formamidinium) in a mixed-cation perovskite. nih.gov Such simulations can predict how the larger and more flexible 2-Methoxyethylammonium cation would alter the lattice parameters, potentially inducing lattice strain or octahedral tilting. nih.gov These structural changes, in turn, have a direct impact on the electronic band structure, bandgap, and charge carrier effective masses, all of which can be calculated using DFT. Machine learning models, trained on databases of known perovskite compounds, are also emerging as a high-throughput method to screen novel compositions and predict their stability and properties, offering a potential pathway to accelerate the investigation of 2-Methoxyethylammonium-based perovskites. aps.org

First-Principles Calculations of Defect Passivation Mechanisms Mediated by this compound

Defects, particularly at the surface and grain boundaries of perovskite films, are a major source of non-radiative recombination, limiting the efficiency and stability of perovskite solar cells. Passivating these defects with organic molecules is a critical strategy for performance enhancement. First-principles calculations, based on DFT, are instrumental in elucidating the mechanisms by which molecules like this compound can passivate these defects.

Although detailed first-principles studies on defect passivation specifically by this compound are sparse, the mechanisms can be inferred from computational work on similar organic ammonium halides. researchgate.netresearchgate.netmdpi.com Common defects in lead-halide perovskites include undercoordinated lead ions (Pb²⁺), lead-iodide antisite defects, and halide vacancies.

First-principles calculations can model these defective surfaces and then introduce the passivating agent to study the interaction. The primary passivation mechanisms that can be investigated include:

Coordinate Bonding: The Lewis basic sites on the 2-Methoxyethylammonium cation, such as the oxygen atom in the methoxy group or the nitrogen atom, could potentially donate lone pair electrons to coordinate with undercoordinated Pb²⁺ defect sites on the perovskite surface. DFT calculations can determine the binding energy of this interaction to assess its strength and effectiveness. researchgate.net

Hydrogen Bonding: The ammonium group (NH₃⁺) of the cation can form hydrogen bonds with undercoordinated iodide ions on the surface, stabilizing the lattice. The iodide anion from the salt can also fill iodide vacancy defects.

Electronic Passivation: By binding to defect sites, the molecule can remove the associated trap states from the perovskite's bandgap. This can be directly visualized by calculating the projected density of states (PDOS) of the defective surface before and after passivation. An effective passivator will remove the in-gap states that act as recombination centers. researchgate.net

These calculations provide a fundamental understanding of how this compound interacts with the perovskite surface at an atomic level, guiding the rational design of passivation strategies for more efficient and stable solar cells. mdpi.comnih.gov

Role of 2 Methoxyethylammonium Iodide in Perovskite Material Systems

Influence on Perovskite Crystallization Kinetics and Film Morphology

The quality of the perovskite absorber layer is paramount to the performance of a photovoltaic device. The crystallization process, from initial nucleation to final film morphology, dictates critical parameters such as charge carrier mobility, diffusion length, and defect density. The incorporation of additives like 2-methoxyethylammonium iodide can significantly influence these formation dynamics.

Modulation of Nucleation and Growth Mechanisms in Perovskite Films

The formation of a uniform and dense perovskite film is a delicate balance between nucleation and crystal growth. Uncontrolled, rapid crystallization often leads to small grains and numerous pinholes, which are detrimental to device performance. Additives can modulate this process through various mechanisms, including Lewis acid-base interactions and steric hindrance.

While specific studies detailing the comprehensive impact of this compound on nucleation are limited, its role can be inferred from the behavior of similar alkylammonium halides. These molecules can interact with the lead iodide (PbI₂) precursor, forming intermediate adducts. This interaction can slow down the initial rapid reaction with the organic component (e.g., methylammonium (B1206745) iodide or formamidinium iodide), thereby controlling the nucleation rate and promoting the growth of larger, more crystalline grains. The ether oxygen in the methoxy (B1213986) group of MEAI could potentially coordinate with lead ions in the precursor solution, further influencing the formation of these intermediate phases and guiding a more controlled crystallization pathway. This controlled growth helps in achieving a film with higher crystallinity and preferential orientation.

Impact on Perovskite Grain Boundary Engineering and Passivation

Grain boundaries, the interfaces between adjacent perovskite crystals, are rife with defects that can act as non-radiative recombination centers for charge carriers. Engineering these boundaries is a critical strategy for enhancing device efficiency and stability. Large organic cations, such as the 2-methoxyethylammonium cation, are often employed to passivate these grain boundaries.

When introduced in small quantities, these cations can reside at the grain boundaries without being incorporated into the bulk crystal lattice. The positively charged ammonium (B1175870) group (-NH₃⁺) of the MEAI can interact with halide-rich defect sites, while the iodide anion can fill halide vacancies. This dual-action passivation neutralizes charge traps at the grain boundaries. Research on analogous molecules like phenethylammonium iodide (PEAI) has shown that such passivation significantly increases carrier lifetimes and the open-circuit voltage (VOC) of solar cell devices. The flexible alkyl chain of MEAI allows it to conform to the irregular surfaces of the grain boundaries, providing effective passivation.

Effects on Perovskite Film Smoothness and Uniformity

| Property | Observed Effect of Additives like MEAI | Underlying Mechanism |

|---|---|---|

| Crystallization Kinetics | Retarded/Controlled Crystallization Rate | Formation of intermediate adducts (e.g., MEAI-PbI₂), coordination of methoxy group with lead ions. |

| Grain Size | Increased Average Grain Size | Reduced nucleation density, promotion of crystal growth over nucleation. |

| Grain Boundaries | Passivation of Defect States | Ionic interaction of NH₃⁺ group and I⁻ ion with defects; steric blocking. |

| Film Morphology | Improved Smoothness and Uniformity, Reduced Pinholes | Homogeneous nucleation and controlled crystal growth. |

Defect Passivation Strategies Utilizing this compound

Crystallographic defects, particularly at the surfaces and grain boundaries of perovskite films, are a primary cause of efficiency loss and degradation in perovskite solar cells. These defects create energy states within the bandgap that trap charge carriers and facilitate non-radiative recombination. Passivation strategies aim to neutralize these electronic traps.

Mitigation of Point Defects (e.g., Undercoordinated Lead Ions, Halide Vacancies)

The most common and detrimental point defects in lead-halide perovskites include undercoordinated Pb²⁺ ions (acting as Lewis acids) and halide (e.g., iodide) vacancies (VI⁺). This compound is well-suited to passivate both types of defects.

Undercoordinated Pb²⁺: These defects are electron-deficient and act as traps for electrons. The oxygen atom in the methoxy group of MEAI possesses lone pairs of electrons, allowing it to act as a Lewis base. It can donate these electrons to the undercoordinated Pb²⁺ ions, forming a coordinate bond that neutralizes the defect site. This interaction is a common and effective mechanism for passivating lead-related defects.

Halide Vacancies: Iodide vacancies create a localized positive charge and are considered a major source of non-radiative recombination. The iodide anion (I⁻) from MEAI can directly fill these vacancies, restoring the integrity of the perovskite lattice and eliminating the associated trap state.

Surface Passivation via Adsorption and Coordination Interactions

The surfaces of the perovskite film are particularly prone to a high density of defects due to the termination of the crystal lattice. Applying a surface treatment with a solution containing this compound is an effective strategy to passivate these surface traps. When applied to the perovskite surface, MEAI molecules can adsorb and arrange themselves to neutralize surface defects. The ammonium group can form hydrogen bonds with surface halides, while the methoxy group can coordinate with surface lead ions. This surface treatment effectively "heals" the perovskite surface, reducing surface recombination velocity and improving charge extraction efficiency. Studies comparing MEAI with similar molecules containing benzene (B151609) rings (like PEAI) have indicated that while MEAI participates in passivation, the aromatic rings in other molecules may offer additional stabilization of defect states through electron delocalization.

| Defect Type | Location | Passivation Mechanism by MEAI | Component of MEAI Involved |

|---|---|---|---|

| Undercoordinated Pb²⁺ (Lewis Acid) | Surface, Grain Boundaries | Lewis base interaction (coordinate bond formation) | Methoxy Group (-OCH₃) |

| Iodide Vacancy (VI⁺) | Surface, Grain Boundaries, Bulk | Filling of the vacancy site | Iodide Ion (I⁻) |

| Surface Halide Terminations | Surface | Hydrogen bonding | Ammonium Group (-NH₃⁺) |

Role in Reducing Non-Radiative Recombination Centers within Perovskite Films

In perovskite solar cells, non-radiative recombination at defect sites within the perovskite film is a major source of efficiency loss. Organic ammonium salts are widely employed to passivate these defects, thereby reducing non-radiative recombination pathways. The primary mechanism involves the interaction of the organic cation and the halide anion with undercoordinated ions at the perovskite surface and grain boundaries.

For instance, the ammonium group (-NH3+) of the organic cation can form hydrogen bonds with halide ions (I-) in the perovskite lattice, while the iodide from the salt can fill halide vacancies. This dual-passivation effect neutralizes charge traps that would otherwise lead to the recombination of charge carriers. Studies on compounds like phenethylammonium iodide (PEAI) have demonstrated that their application leads to a significant reduction in defect density, resulting in longer charge carrier lifetimes and higher photoluminescence quantum yields, both of which are indicators of suppressed non-radiative recombination.

Table 1: Effect of Organic Cation Passivation on Perovskite Film Properties (General Observations)

| Property | Before Passivation | After Passivation with Organic Ammonium Iodide |

| Defect Density | High | Reduced |

| Carrier Lifetime | Short | Prolonged |

| Non-Radiative Recombination | High | Suppressed |

| Photoluminescence Intensity | Low | Increased |

This table represents generalized findings for commonly used organic ammonium iodides like PEAI and is intended to be illustrative of the expected effects.

Interfacial Engineering with this compound in Perovskite Devices

Interfacial engineering is critical for efficient charge transport and extraction in perovskite solar cells. The interfaces between the perovskite absorber layer and the charge transport layers (both electron and hole transport layers) are often sites of significant defect concentration and energy level mismatch, leading to performance losses.

Modification of Perovskite/Charge Transport Layer Interfaces

The introduction of a thin layer of an organic ammonium iodide at the perovskite/charge transport layer interface can significantly improve the quality of the interface. This modification can lead to several beneficial effects:

Improved Crystallinity: The organic salt can influence the crystallization of the underlying perovskite film, leading to larger grain sizes and fewer grain boundaries.

Defect Passivation: As mentioned previously, the organic salt passivates defects at the interface, reducing charge recombination.

Enhanced Hydrophobicity: The bulky organic cation can create a hydrophobic barrier at the interface, improving the device's stability against moisture.

Impact on Charge Carrier Extraction and Transport Dynamics

By reducing interfacial defects and improving the energetic alignment, organic ammonium iodides facilitate more efficient charge carrier extraction from the perovskite layer into the respective charge transport layers. This leads to an increase in the short-circuit current density (Jsc) and fill factor (FF) of the solar cell. The improved interfacial quality reduces the charge transfer resistance, allowing for faster and more efficient collection of photogenerated carriers before they can recombine.

Influence on Energy Level Alignment at Interfaces

Proper energy level alignment between the perovskite and the charge transport layers is crucial for minimizing energy losses during charge transfer. The deposition of organic ammonium iodides can modify the work function of the perovskite surface, leading to a more favorable alignment of the energy bands (conduction and valence bands) at the interface. This optimization of the energy landscape can enhance the open-circuit voltage (Voc) of the device by reducing the energy barrier for charge extraction.

Formation and Stabilization of Low-Dimensional Perovskite Structures with this compound

Large organic cations, such as those found in many organic ammonium iodides, can act as spacers between the inorganic lead-halide octahedra, leading to the formation of two-dimensional (2D) or quasi-2D perovskite structures.

Quasi-2D Perovskite Phase Formation and Control

By carefully controlling the stoichiometry of the precursor solution, it is possible to form quasi-2D perovskite films. These structures consist of a few layers of the 3D perovskite structure separated by layers of the large organic cation. The formation of a thin quasi-2D layer on top of a 3D perovskite film can be particularly beneficial. This top layer can act as a passivation layer, protecting the underlying 3D perovskite from environmental degradation and passivating surface defects. Furthermore, the wider bandgap of the quasi-2D perovskite can create an energy cascade that facilitates charge transport and reduces interfacial recombination. The ability to control the number of perovskite layers (the 'n' value) in the quasi-2D structure allows for the tuning of the material's optical and electronic properties.

Research Findings on this compound in Perovskite Systems Remain Elusive

Despite extensive searches of available scientific literature, detailed research focusing specifically on the chemical compound “this compound” and its role within perovskite material systems, as outlined in the requested article structure, could not be located.

The inquiry sought to detail the compound's function in controlling layer-by-layer growth, modulating dimensionality, and influencing the excitonic and photophysical properties of low-dimensional perovskites. Additionally, the request aimed to explore its contributions to the stability and durability of perovskite materials, including the mitigation of degradation, enhancement of environmental resilience, and suppression of ion migration.

While general research exists on the role of various organic ammonium halides in perovskite solar cells and their impact on stability and performance, specific data, research findings, and data tables pertaining to this compound are not present in the currently accessible body of scientific publications. The available information is limited to its existence as a chemical precursor used in the preparation of perovskite-based devices, without elaboration on its specific effects or mechanisms within the perovskite lattice.

Therefore, it is not possible to provide a comprehensive and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound due to the absence of specific research on this particular compound in the specified contexts.

Advanced Fabrication and Processing Techniques Incorporating 2 Methoxyethylammonium Iodide

Solution Processing Methods for Film Deposition

Solution processing techniques are foundational to the laboratory-scale and industrial production of perovskite thin films due to their versatility and cost-effectiveness. The inclusion of functionalized cations like 2-Methoxyethylammonium iodide in precursor inks is a key area of research aimed at enhancing film quality and device performance.

Spin-Coating : A widely used laboratory technique, spin-coating allows for the deposition of uniform thin films onto flat substrates. While specific studies detailing the exclusive use of this compound are limited, the general process involves dissolving the perovskite precursors, including this compound, in a suitable solvent. The solution is then dispensed onto a substrate rotating at high speed, leading to a thin, uniform film as the solvent evaporates. The methoxy (B1213986) group in the cation may influence the solubility of the precursor in specific solvents and affect the drying dynamics of the film.

Slot-Die Coating : As a scalable alternative to spin-coating, slot-die coating is better suited for large-area and roll-to-roll manufacturing. In this method, a perovskite precursor ink is continuously delivered through a narrow slit onto a moving substrate. Research into ink formulation for slot-die coating has explored various solvents and additives to control the rheology and crystallization of the perovskite layer. For instance, studies have optimized inks based on solvents like 2-methoxyethanol (B45455) (2-ME) with additives such as dimethyl sulfoxide (B87167) (DMSO) to improve film morphology and device efficiency. While not directly focused on this compound, these findings on related solvents suggest pathways for developing inks containing this specific cation for scalable production.

Inkjet Printing : This technique offers precise, maskless, and material-efficient deposition of perovskite films, making it attractive for patterned and large-scale fabrication. Inkjet printing relies on the formulation of stable inks with appropriate viscosity and surface tension. High-throughput inkjet printing has been utilized to screen and optimize mixed-perovskite compositions, accelerating the discovery of new materials for optoelectronic devices. The development of an ink containing this compound would follow similar principles, focusing on achieving stable droplet formation and controlled crystallization upon solvent evaporation.

Vapor-Assisted Deposition Techniques

Vapor-assisted deposition provides an alternative to solution-based methods, often resulting in highly uniform and pure perovskite films. These techniques can involve the use of this compound as either a precursor or an additive.

In a typical two-step vapor-assisted process, a metal halide layer (e.g., lead iodide) is first deposited onto a substrate, often by thermal evaporation. Subsequently, this layer is exposed to the vapor of an organic ammonium (B1175870) halide, such as this compound, at an elevated temperature. The organic vapor reacts with the metal halide film, converting it into a perovskite structure. The presence of the methoxy functional group could influence the vapor pressure and reactivity of the organic precursor, thereby affecting the conversion rate and the resulting film quality. This method offers excellent control over the film's morphology and thickness.

Post-Treatment Strategies for Perovskite Films

While specific research on using this compound for this purpose is not widely documented, the principle is based on the interaction of the larger cation with the perovskite surface. This can lead to the formation of a 2D capping layer or the passivation of surface defects such as iodide vacancies. The functional group on the cation plays a significant role in these interactions. For example, studies on phenethylammonium iodide (PEAI) have shown that the functional group affects the passivation quality. It is plausible that the ether group in this compound could offer unique interactions with the perovskite surface, potentially enhancing moisture resistance and passivating specific types of surface defects.

Crystallization Control through Solvent Engineering and Additive Incorporation

The quality of the perovskite film is largely determined by the crystallization process. Controlling nucleation and crystal growth is therefore essential for achieving high-performance devices. This can be accomplished through careful selection of solvents and the use of additives in the precursor solution.

Solvent Engineering : The choice of solvent is crucial as it dictates the solubility of the precursors and the kinetics of film formation. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used. The use of co-solvents or anti-solvents can be employed to induce rapid crystallization and form uniform, pinhole-free films. For instance, the introduction of an anti-solvent like diethyl ether directly into the precursor solution can facilitate nucleation and accelerate perovskite growth.

Additive Incorporation : Additives can have a profound impact on the crystallization process. They can act as chelating agents, form intermediate phases, or modify the surface energy of the growing crystals. For example, polyethylene (B3416737) glycol (PEG) derivatives containing ether bonds have been shown to interact with defects in the perovskite film, mitigating nonradiative recombination. The 2-Methoxyethylammonium cation itself, when used as a component of the primary perovskite or as an additive, could influence crystal growth due to its specific size, shape, and the coordinating ability of its ether group.

Development of Scalable Manufacturing Techniques

The transition from laboratory-scale fabrication to industrial production is a major challenge for perovskite technology. The development of scalable manufacturing techniques for perovskites modified with novel cations like this compound is crucial for their commercial viability.

Techniques such as slot-die coating, spray-coating, and inkjet printing are at the forefront of scalable perovskite deposition. nih.gov The successful implementation of these methods for perovskites incorporating this compound will depend on the rational design of precursor inks with wide processing windows. This involves optimizing the solvent system and additives to ensure consistent and high-quality film formation over large areas. Furthermore, scalable two-step processes, which might combine a scalable solution or vapor deposition of lead iodide with a subsequent scalable conversion step using this compound, are also a promising avenue for high-throughput production of efficient and stable perovskite solar cells and modules.

Future Research Directions and Emerging Applications of 2 Methoxyethylammonium Iodide

Exploration in Novel Optoelectronic Device Architectures Beyond Perovskite Solar Cells

The favorable properties of perovskite materials, driven by the selection of organic cations, extend beyond photovoltaic applications into other areas of optoelectronics. While much research has centered on solar cells, the specific attributes of 2-Methoxyethylammonium iodide could be leveraged for other novel device architectures.

Light-Emitting Diodes (LEDs): The performance of perovskite LEDs (PeLEDs) is highly dependent on the quality of the perovskite film and the management of charge carrier recombination. Organic cations play a crucial role in tuning the emission properties and stability of the perovskite layer. samaterials.comnih.gov Future research could investigate how the methoxy (B1213986) group in 2-MEAI influences the radiative recombination efficiency and the emission spectrum of perovskite materials. Its potential to form stable, high-quality films could lead to PeLEDs with improved brightness and operational lifetime.

Photodetectors: Perovskite-based photodetectors benefit from the high absorption coefficient and excellent charge transport properties of the material. mdpi.comscispace.comnih.gov The incorporation of functionalized organic cations can passivate defects and reduce dark current, which are critical parameters for photodetector performance. Studies could explore the use of 2-MEAI to passivate surface and grain boundary defects in perovskite films, potentially leading to photodetectors with higher sensitivity and faster response times. The polarity of the methoxy group might also influence the interaction with charge transport layers, further enhancing device performance.

Field-Effect Transistors (FETs): The quality of the semiconductor-dielectric interface is paramount in FETs. Research into using organic ammonium (B1175870) halides as precursors for perovskite synthesis in FETs has shown promise. lookchem.com The molecular structure of 2-MEAI could influence the ordering and orientation of the perovskite crystals at this critical interface, potentially leading to improved charge carrier mobility and device switching characteristics.

Integration into Tandem Photovoltaic Technologies and Multi-junction Devices

All-perovskite tandem solar cells are a promising technology to surpass the efficiency limits of single-junction cells. nih.govnih.gov These devices require the stacking of wide-bandgap and narrow-bandgap perovskite subcells, a task that demands precise control over the material properties of each layer. nih.gov

The organic cation is a key lever for tuning the bandgap of the perovskite absorber. Future work could focus on incorporating 2-MEAI into either the wide-bandgap or narrow-bandgap subcell to optimize its optoelectronic properties. For instance, its specific size and chemical nature might help stabilize the desired perovskite phase or improve the interface between the subcells. Furthermore, large organic cations are often used as passivating agents to reduce non-radiative recombination losses at the interfaces, a critical factor for achieving high open-circuit voltages in tandem devices. utoronto.caescholarship.orgnrel.gov The potential for 2-MEAI to act as a surface passivant, similar to phenethylammonium iodide (PEAI), warrants significant investigation. escholarship.orgresearchgate.net

| Device Architecture | Potential Role of this compound | Key Research Objective |

| All-Perovskite Tandems | Component in wide- or narrow-bandgap subcell | Tune bandgap and improve phase stability |

| Interfacial passivating agent | Reduce voltage losses and enhance charge transport | |

| Perovskite-on-Silicon Tandems | Passivating agent at the perovskite/silicon interface | Minimize interfacial recombination |

| Component in the wide-bandgap perovskite top cell | Optimize current matching with the silicon bottom cell |

Advanced Spectroscopic Probes for In-Operando and In-Situ Characterization of this compound Interactions

Understanding the dynamic processes that occur during perovskite film formation and device operation is crucial for improving performance and stability. Advanced spectroscopic and scattering techniques, particularly those performed in-situ (during the process) and in-operando (while the device is working), provide invaluable insights.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): In-situ GIWAXS is a powerful tool for tracking the evolution of crystalline phases during the spin-coating and annealing of perovskite films. nsrrc.org.twresearching.cndesy.deuni-tuebingen.de Future studies could employ this technique to reveal how 2-MEAI influences the crystallization pathway. For example, researchers could determine if it promotes the formation of desired intermediate phases or affects the final orientation of the perovskite crystals, which is known to impact charge transport. nsrrc.org.twresearching.cn

X-ray Photoelectron Spectroscopy (XPS): Operando XPS allows for the investigation of changes in the chemical composition and electronic structure of the perovskite surface and interfaces during device operation. semanticscholar.orgbohrium.com This could be used to study the stability of the 2-MEAI cation at interfaces under illumination or electrical bias, providing critical information about degradation mechanisms.

These advanced characterization methods can provide a fundamental understanding of how the specific chemical functionality of 2-MEAI affects material properties from initial formation through to long-term operation. semanticscholar.org

Development of Sustainable Synthesis Routes and Recycling Methodologies for this compound and Related Materials

The long-term viability of perovskite technology depends on the development of environmentally friendly manufacturing and end-of-life processes. This includes greener synthesis routes for precursors and effective recycling methods for used devices.

Current research on perovskite solar cell recycling has demonstrated methods to recover and reuse various components, including the lead iodide and the organic cations. researchgate.net Recent studies have highlighted processes that use layer-by-layer solvent extraction, with some even employing water-based green solvents, to recover up to 99.97% of the materials for reuse in new, efficient solar cells. fau.depv-magazine.comfz-juelich.de Future research should focus on adapting and optimizing these recycling protocols for devices incorporating 2-MEAI, ensuring that this functionalized cation can be efficiently recovered and purified.

On the synthesis front, applying the principles of green chemistry to the production of 2-MEAI is a critical future direction. This would involve:

Using renewable starting materials.

Employing safer, less hazardous solvents.

Investigation of Synergistic Effects with Other Additives and Dopants in Complex Material Systems

The performance of perovskite films is often enhanced through the use of additives that can improve crystallinity, passivate defects, or tune electronic properties. A significant area of future research is the exploration of synergistic effects between 2-MEAI and other common additives.

For example, methylammonium (B1206745) chloride (MACl) is a widely used additive that improves the crystallinity of formamidinium-based perovskites. nih.govresearchgate.netnih.gov Studies could investigate how the presence of 2-MEAI alongside MACl affects the crystallization process and final film quality. polyu.edu.hk Similarly, co-additives like guanidinium (B1211019) iodide (GAI) have been shown to reduce defects and improve charge transport. oaepublish.comresearchgate.netresearchgate.net The interaction between the polar methoxy group of 2-MEAI and the hydrogen-bonding capabilities of the guanidinium cation could lead to unique passivation effects at grain boundaries and surfaces.

| Additive/Dopant | Potential Synergistic Effect with 2-MEAI | Research Goal |

| Methylammonium Chloride (MACl) | Enhanced control over crystallization kinetics | Achieve larger grain sizes and higher crystallinity |

| Guanidinium Iodide (GAI) | Combined surface and bulk defect passivation | Reduce trap densities and improve carrier lifetime |

| Alkali Metal Cations (e.g., Cs⁺, Rb⁺) | Improved phase stability and strain release | Enhance thermal and operational stability of the perovskite lattice |

Machine Learning and AI-Driven Materials Design Utilizing this compound as a Component

The compositional space for perovskite materials is vast, making traditional trial-and-error experimentation inefficient. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and design of new materials. mdpi.comrsc.orgbohrium.com

In this paradigm, the properties of constituent ions are used as descriptors to train ML models that can predict the stability, bandgap, and other key properties of novel perovskite compositions. researchgate.netresearchgate.net The unique features of the 2-Methoxyethylammonium cation—such as its size, shape, polarity, and molecular weight—can be incorporated as input features into these predictive models.

Screen vast virtual libraries of perovskite compositions that include 2-MEAI as a potential A-site cation.

Predict the properties of complex, multi-cation perovskites containing 2-MEAI in combination with other organic and inorganic cations.

Identify promising new material formulations with tailored properties for specific applications, such as tandem solar cells or LEDs, thereby guiding experimental efforts toward the most promising candidates. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-Methoxyethylammonium iodide, and how do they influence material purity and crystallinity?

- Methodological Answer : Synthesis typically involves stoichiometric reactions between 2-methoxyethylamine and hydroiodic acid under controlled humidity. Solution-based methods (e.g., solvent evaporation or antisolvent crystallization) are common for high-purity crystals, while solid-state reactions may introduce impurities or oxidation byproducts . Purity can be verified via X-ray diffraction (XRD) to confirm perovskite-like structural phases and thermogravimetric analysis (TGA) to assess thermal stability .

Q. Which characterization techniques are critical for verifying the structural and optical properties of this compound?

- Methodological Answer :

- XRD : Confirms crystal structure and phase transitions (e.g., tetragonal vs. cubic phases) across temperature ranges (100–400 K) .

- FTIR/ATR-FTIR : Identifies functional groups (e.g., NH₃⁺ bending modes) and detects organic-inorganic hybrid bonding .

- UV-Vis/NIR Spectroscopy : Measures direct bandgap (expected range: 1.2–1.7 eV for hybrid perovskites) and photoluminescence emission (700–1000 nm) .

Q. How should researchers handle this compound to minimize degradation or oxidation?

- Methodological Answer : Store in anhydrous, inert environments (e.g., gloveboxes with <0.1 ppm O₂/H₂O). Use chemical-protective gloves (PVC recommended) and safety glasses during handling. Oxidation susceptibility, common in Sn/Pb iodide analogs, can be mitigated by post-synthesis encapsulation or reducing agent additives .

Advanced Research Questions

Q. How do synthesis conditions (e.g., solvent choice, annealing temperature) affect charge transport properties in this compound-based devices?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMF, DMSO) improve film homogeneity but may leave residues affecting resistivity. Use time-resolved microwave conductivity (TRMC) to measure carrier mobility (>1000 cm²/(V s) in optimized samples) .

- Annealing : Thermal treatment (80–150°C) enhances crystallinity but risks iodide decomposition. Monitor via Hall-effect measurements to distinguish p-type (oxidized) vs. n-type (pristine) behavior .

Q. What experimental strategies resolve contradictions in reported bandgap or conductivity values for hybrid iodides?

- Methodological Answer :

- Controlled Atmosphere Synthesis : Replicate experiments under inert (N₂) vs. ambient conditions to isolate oxidation effects. For example, Sn-based iodides show metal-like conductivity when oxidized to Sn⁴+ .

- Cross-Validation : Combine diffuse reflectance spectroscopy (DRS) for bandgap estimation with photoelectron spectroscopy (UPS/XPS) for valence/conduction band alignment .

Q. How can researchers optimize this compound for stable perovskite solar cells?

- Methodological Answer :

- Additive Engineering : Introduce thiourea derivatives (e.g., FTPS) to passivate defects and improve moisture resistance .

- Mesostructured Scaffolds : Use alumina or titania mesoporous layers to enhance charge extraction and reduce recombination losses (e.g., achieving >10% PCE in analogous CH₃NH₃PbI₃ systems) .

Data Contradiction & Analysis

Q. Why do electrical properties (e.g., resistivity, carrier concentration) vary significantly across studies?

- Methodological Answer : Variability arises from:

- Doping : Unintentional doping via ambient oxidation (e.g., O₂ exposure converts n-type to p-type behavior). Use Seebeck coefficient measurements to quantify carrier type .

- Morphology : Grain boundaries in polycrystalline films increase resistivity. Atomic force microscopy (AFM) or scanning electron microscopy (SEM) can correlate morphology with transport data .

Safety & Compliance

Q. What safety protocols are essential for handling iodide precursors in academic labs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products